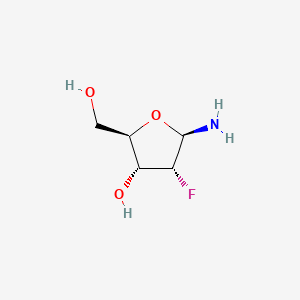

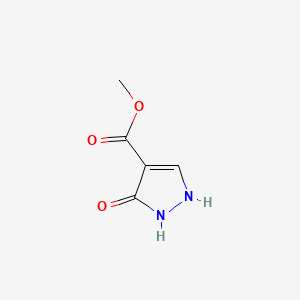

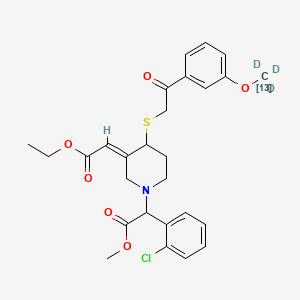

![molecular formula C21H19N3O5 B589056 {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid CAS No. 882172-60-3](/img/structure/B589056.png)

{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a process for synthesizing Erlotinib Hydrochloride, which has a similar structure, involves several steps including the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde .Molecular Structure Analysis

The molecular formula of this compound isC21H21N3O4 . It contains an ethynylphenyl group attached to a quinazolin ring, which is further linked to an acetic acid group via an ether linkage . Physical And Chemical Properties Analysis

The compound has a molecular weight of379.4 g/mol . It has a hydrogen bond donor count of 2 .

科学的研究の応用

Cancer Research

Desmethyl Erlotinib Carboxylate Acid is actively studied in cancer research, particularly in the context of non-small cell lung cancer (NSCLC). It is a metabolite of Erlotinib, a tyrosine kinase inhibitor (TKI) used to target the epidermal growth factor receptor (EGFR) pathway . Research has explored its role in overcoming drug resistance in lung adenocarcinoma by targeting specific enzymes associated with tumor progression and drug resistance .

Pharmacokinetics

In pharmacokinetics, the compound is used to understand the metabolism and distribution of Erlotinib. Studies involve the measurement of its levels in biological fluids to assess the drug’s bioavailability and to optimize dosing regimens . This helps in ensuring effective drug concentrations are maintained for therapeutic efficacy while minimizing toxicity.

Drug Development

Desmethyl Erlotinib Carboxylate Acid plays a role in the development of new drugs. Its interactions with other pharmaceutical agents are studied to develop combination therapies that can enhance the efficacy of existing treatments or reduce their side effects. It is also used in the development of new analytical methods for drug quantification in biological samples .

Enzyme-Linked Immunosorbent Assay (ELISA)

The compound has applications in ELISA, where it is used as a marker to quantify the presence of Erlotinib in human serum. This is crucial for therapeutic drug monitoring, ensuring that drug levels stay within the therapeutic window for optimal treatment outcomes .

Therapeutic Drug Monitoring

In therapeutic drug monitoring, Desmethyl Erlotinib Carboxylate Acid is measured to monitor the efficacy of Erlotinib therapy in patients. This helps in personalizing treatment plans based on the patient’s response to the medication and adjusting doses to avoid adverse effects .

Clinical Trials

The metabolite is monitored in clinical trials to evaluate the pharmacodynamics and pharmacokinetics of Erlotinib. It helps in understanding the drug’s behavior in the human body and its long-term effects, which is essential for the approval of new medications or treatment protocols .

作用機序

特性

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(29-12-20(25)26)19(28-8-7-27-2)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCLPBMNMFPIIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747565 |

Source

|

| Record name | {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Erlotinib Carboxylate Acid | |

CAS RN |

882172-60-3 |

Source

|

| Record name | {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

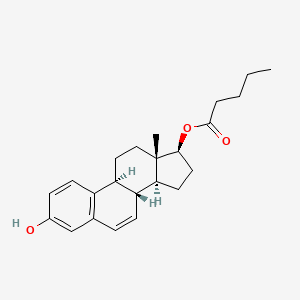

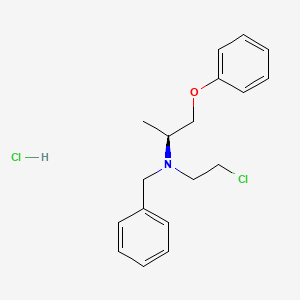

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)

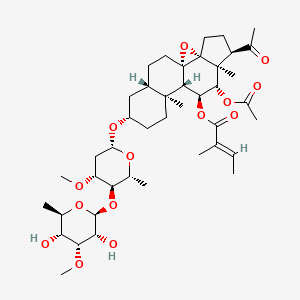

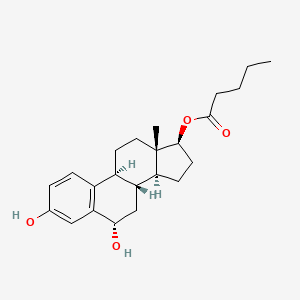

![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)

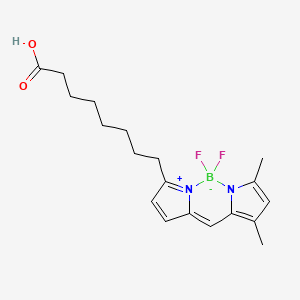

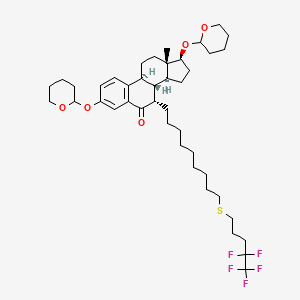

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)